(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .
Mode of Action
The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .
Biochemical Pathways
Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .
Result of Action
Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 3-amino-5-(diethylcarbamoyl)phenylboronic acid with hydrochloric acid. The process may include steps such as hydroboration, where a B-H bond is added over an alkene or alkyne to form the corresponding boronic acid .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale hydroboration reactions followed by purification steps such as flash column chromatography. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or acids.
Reduction: Formation of boron-containing alcohols.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.
Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific binding affinities.
Comparison with Similar Compounds
- (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid
- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
- 3-Aminophenylboronic acid
Comparison: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride stands out due to its unique combination of an amino group and a diethylcarbamoyl group, which enhances its reactivity and binding affinity compared to similar compounds. This makes it particularly useful in applications requiring high specificity and selectivity .
Properties
IUPAC Name |
[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULUJZFVUNTJKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674324 |
Source
|
Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-02-3 |
Source
|
Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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